![molecular formula C21H15Cl2FN2O3 B14923383 3-[(2,4-dichlorophenoxy)methyl]-N'-[(4-fluorophenyl)carbonyl]benzohydrazide](/img/structure/B14923383.png)
3-[(2,4-dichlorophenoxy)methyl]-N'-[(4-fluorophenyl)carbonyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE is a complex organic compound with the molecular formula C25H20Cl2N6O5. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a fluorobenzoyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the corresponding ester. Finally, the ester is treated with hydrazine hydrate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE
- 3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-METHOXYBENZOYL)BENZOHYDRAZIDE
- 3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-IODOBENZOYL)BENZOHYDRAZIDE
Uniqueness
3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE is unique due to the presence of both dichlorophenoxy and fluorobenzoyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C21H15Cl2FN2O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N'-(4-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H15Cl2FN2O3/c22-16-6-9-19(18(23)11-16)29-12-13-2-1-3-15(10-13)21(28)26-25-20(27)14-4-7-17(24)8-5-14/h1-11H,12H2,(H,25,27)(H,26,28) |
InChI Key |
XDBNQAIOAXCLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14923303.png)
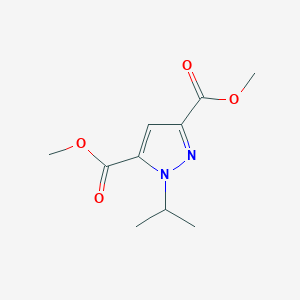
![methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923317.png)
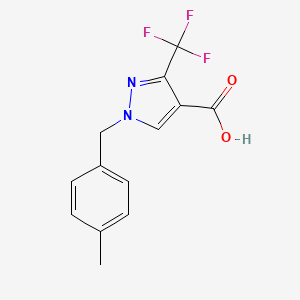
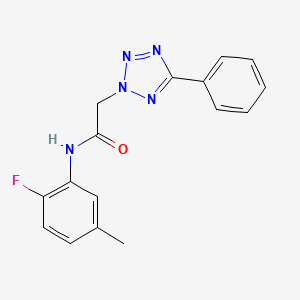
![N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]dodecanehydrazide](/img/structure/B14923347.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14923352.png)
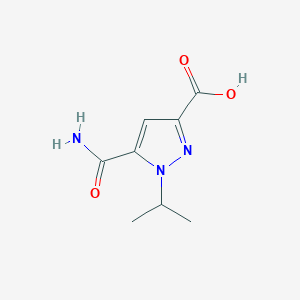
![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923367.png)
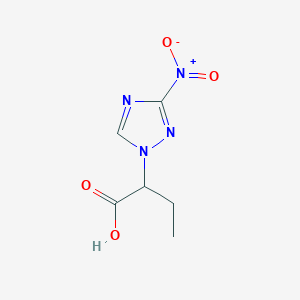

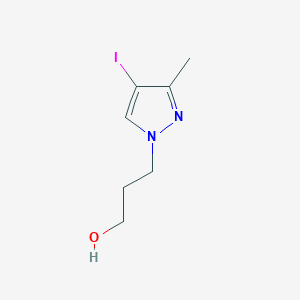
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14923406.png)
![2-(2,3-dibromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B14923414.png)
